molecular formula C6H6BN3O2 B13995733 2-Cyano-6-methylpyrimidine-4-boronic acid

2-Cyano-6-methylpyrimidine-4-boronic acid

Cat. No.: B13995733
M. Wt: 162.94 g/mol
InChI Key: KSOPBSQPJAWOHI-UHFFFAOYSA-N
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Description

2-Cyano-6-methylpyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyano group and a methyl group. The molecular formula of this compound is C6H6BN3O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-methylpyrimidine-4-boronic acid typically involves the reaction of 2-Cyano-6-methylpyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-Cyano-6-methylpyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-methylpyrimidine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyano-6-methylpyrimidine-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-6-methylpyrimidine-4-boronic acid is unique due to the presence of both cyano and methyl groups on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous .

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

(2-cyano-6-methylpyrimidin-4-yl)boronic acid

InChI

InChI=1S/C6H6BN3O2/c1-4-2-5(7(11)12)10-6(3-8)9-4/h2,11-12H,1H3

InChI Key

KSOPBSQPJAWOHI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=N1)C#N)C)(O)O

Origin of Product

United States

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